molecular formula C8H12BrN3O2 B2830470 Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide CAS No. 1883347-31-6

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide

Cat. No.: B2830470
CAS No.: 1883347-31-6
M. Wt: 262.107
InChI Key: INMSXKIWTKEWNC-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide is a chemical compound with the molecular formula C₈H₁₂BrN₃O₂. It is known for its unique structure, which includes an imidazo[1,2-a]pyrazine ring system. This compound is typically found as a white to yellow powder or crystals and is used in various scientific research applications due to its interesting chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with gαq proteins .

Mode of Action

Related compounds are known to silence gαq proteins . This suggests that Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide might interact with its targets and cause changes in their activity.

Result of Action

Related compounds are known to silence gαq proteins, which could potentially lead to changes in cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide generally involves the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyrazine and ethyl acetoacetate can be used, with cyclization facilitated by acidic or basic catalysts.

    Esterification: The resulting intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrobromide Formation: Finally, the methyl ester is reacted with hydrobromic acid to yield the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromide site, where nucleophiles like amines or thiols replace the bromide ion.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar solvents like ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate: The non-hydrobromide form of the compound.

Uniqueness

Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide is unique due to its hydrobromide salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical reactions and applications where the hydrobromide form is preferred .

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.BrH/c1-13-8(12)6-5-11-3-2-9-4-7(11)10-6;/h5,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMSXKIWTKEWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2CCNCC2=N1.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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